Palmarumycin CP(1)
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Overview
Description
Palmarumycin derivative 1 is a member of the spirobisnaphthalene family, which is known for its broad bioactivities, including antifungal, antimicrobial, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities . These compounds are typically isolated from fungi and plants and have unique structural features that contribute to their biological activities.
Preparation Methods
The synthesis of Palmarumycin derivative 1 involves several key steps:
Starting Materials: The synthesis begins with 1,8-dihydroxynaphthalene and 5-methoxytetralone.
Epoxidation: The first step involves a N-benzyl cinchoninium chloride-catalyzed epoxidation.
Reduction: This is followed by an organoselenium-mediated reduction.
Ring-Opening and Elimination: The final steps include a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone.
These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. The overall yield of the synthesis ranges from 1.0% to 17.4% .
Chemical Reactions Analysis
Palmarumycin derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent being introduced.
The major products formed from these reactions include various derivatives of Palmarumycin, which exhibit different biological activities .
Scientific Research Applications
Palmarumycin derivative 1 has several scientific research applications:
Mechanism of Action
The mechanism of action of Palmarumycin derivative 1 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Palmarumycin derivative 1 is unique compared to other similar compounds due to its specific structural features and biological activities:
Biological Activity
Palmarumycin CP(1) is a naphthoquinone spiroketal compound derived from fungal metabolites, particularly noted for its significant biological activities, including antitumor and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
1. Chemical Structure and Synthesis
Palmarumycin CP(1) belongs to the class of spirobisnaphthalenes, characterized by a unique spiroketal structure. The total synthesis of palmarumycin CP(1) has been achieved through various methodologies, including direct acetalization and oxidative cyclization processes. The synthetic approaches have been optimized to produce derivatives with enhanced biological activities.
Table 1: Summary of Synthesis Methods for Palmarumycin CP(1)
Methodology | Description |
---|---|
Direct Acetalization | Economical approach yielding high purity and yield of palmarumycin derivatives. |
Oxidative Cyclization | Utilizes oxidative conditions to form the spiroketal structure from naphthalene precursors. |
Biomimetic Synthesis | Mimics natural biosynthetic pathways to construct complex structures efficiently. |
2.1 Antitumor Activity
Palmarumycin CP(1) has been identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme implicated in cancer cell proliferation and survival. The inhibition of TrxR-1 disrupts the redox balance within cells, leading to increased apoptosis in tumor cells.
Key Findings:
- IC50 Values: Inhibition of human TrxR-1 by palmarumycin CP(1) has an IC50 value of 0.35 μM, while it inhibits MCF-7 breast cancer cell growth with an IC50 of 1.0 μM .
- Mechanism: The compound's mechanism involves blocking TrxR-1 activity, which is crucial for maintaining the reduced state of thioredoxin-1 (Trx-1), thus promoting apoptosis in cancer cells .
Table 2: Inhibition Potency of Palmarumycin CP(1) and Analogues
Compound | Inhibition of TrxR-1 IC50 (μM) | Inhibition of MCF-7 Cell Growth IC50 (μM) |
---|---|---|
Palmarumycin CP(1) | 0.35 | 1.0 |
PX-916 | 0.28 | 3.1 |
PX-960 | 0.27 | 4.1 |
2.2 Antifungal Activity
In addition to its antitumor properties, palmarumycin CP(1) exhibits significant antifungal activity against various phytopathogens. This activity is attributed to its ability to inhibit fungal cell growth.
Case Studies:
- Fungal Inhibition: Palmarumycin derivatives have shown effectiveness against pathogens like Fusarium oxysporum and Rhizoctonia solani. For instance, certain analogues displayed EC50 values as low as 9.34 µg/mL against P. piricola .
Table 3: Antifungal Efficacy of Palmarumycin Derivatives
Compound | Target Pathogen | EC50 (µg/mL) |
---|---|---|
Palmarumycin CP(17) | P. piricola | 9.34 |
Palmarumycin CP(17) | R. solani | 12.35 |
3. Mechanistic Insights
The mechanism underlying the biological activity of palmarumycin CP(1) involves its interaction with cellular redox systems, particularly through the inhibition of TrxR-1, leading to oxidative stress in cancer cells and fungi alike.
Research Findings:
Properties
CAS No. |
159933-90-1 |
---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
InChI Key |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Key on ui other cas no. |
159933-90-1 |
Synonyms |
palmarumycin CP(1) palmarumycin CP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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